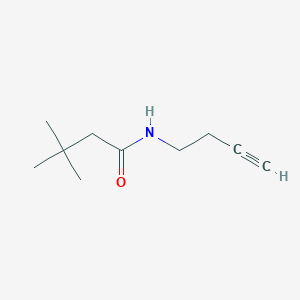

Butanamide, N-3-butyn-1-yl-3,3-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

- Butanamide derivatives, including N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, exhibit certain conformational properties and nitrogen pyramidality, as revealed by X-ray diffraction studies (Shtamburg et al., 2011).

Chemical Synthesis and Reactivity

- 3-oxo-N-(pyridin-2-yl)butanamide compounds, related to the broader class of butanamides, are significant in synthetic chemistry, particularly as precursors for heterocyclic compounds (Fadda et al., 2015).

Herbicidal Activity

- Certain butanamide derivatives demonstrate herbicidal properties, particularly against purple nutsedge, showcasing their potential in agricultural applications (Shunichi et al., 2010).

Pharmaceutical Applications

- Novel butanamide derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, demonstrating potential in pain management (Chu et al., 2009).

- Butanamide derivatives have been explored as dipeptidyl peptidase IV inhibitors, showcasing potential in the treatment of type 2 diabetes (Edmondson et al., 2006).

Biochemistry and Molecular Biology

- N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives are notable for their alpha-amylase inhibitory activity, relevant in biochemical research (Mathew et al., 2015).

Antimicrobial Properties

- Derivatives of 3-oxo-N-(pyrimidin-2-yl)butanamide have been synthesized and evaluated for antimicrobial activity, indicating potential in developing new antimicrobial agents (Farag et al., 2009).

Anticonvulsant Agents

- New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been synthesized and evaluated for their effectiveness against seizures (Kamiński et al., 2015).

Miscellaneous Applications

- Further research includes exploring the structural properties and acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides (Duarte-Hernández et al., 2015), and investigating N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides as tyrosinase and melanin inhibitors (Raza et al., 2019).

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.

Mode of Action

It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.

Pharmacokinetics

Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .

Result of Action

As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.

Action Environment

Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.

Propiedades

IUPAC Name |

N-but-3-ynyl-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHQVAPGHRHQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)